n,n-Di(propan-2-yl)but-2-yn-1-amine
Description
Properties
CAS No. |
6323-68-8 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)but-2-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-6-7-8-11(9(2)3)10(4)5/h9-10H,8H2,1-5H3 |
InChI Key |
NAQQUBQRPDVKSR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Steric Hindrance Mitigation
The bulky isopropyl groups impede nucleophilic attack, often requiring excess reagents or higher temperatures. Recent work has employed microwave irradiation to accelerate reactions, reducing time to 4 hours with a 72% yield.
Chemical Reactions Analysis
Types of Reactions
n,n-Di(propan-2-yl)but-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
n,n-Di(propan-2-yl)but-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of n,n-Di(propan-2-yl)but-2-yn-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The compound’s alkyne group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The isopropyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
n,n-Di(propan-2-yl)but-2-yn-1-amine: Characterized by the presence of isopropyl groups and an alkyne moiety.
n,n-Di(propan-2-yl)but-2-en-1-amine: Similar structure but with a double bond instead of a triple bond.
n,n-Di(propan-2-yl)butan-1-amine: Similar structure but with a single bond instead of a triple bond.
Uniqueness
This compound is unique due to its alkyne group, which imparts distinct reactivity compared to its alkene and alkane analogs. The presence of the triple bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis.
Q & A
Q. What are the established synthetic routes for N,N-Di(propan-2-yl)but-2-yn-1-amine, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via alkylation of a primary amine precursor (but-2-yn-1-amine) with isopropyl halides or alcohols. Key parameters include:
-
Catalysts : Palladium-based catalysts (e.g., Pd/NiO) for reductive amination under hydrogen atmospheres (25°C, 10 hours) .
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene improve reaction efficiency .
-
Temperature : Controlled heating (60–80°C) minimizes side reactions like alkyne polymerization .
Yield optimization requires purification via column chromatography or distillation.- Data Table :
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 25–80°C |
| Catalyst Loading | 1.1–5 wt% |
| Solvent | DMF, Toluene |
Q. How is the molecular structure of This compound characterized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR (400 MHz, CDCl) reveals peaks for the alkyne proton (δ ~2.5 ppm) and isopropyl methyl groups (δ ~1.2 ppm) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and spatial arrangement .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 152.18 (CHN) .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the electronic properties and receptor binding affinities of This compound?
- Methodological Answer :
-
Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess reactivity. The alkyne group’s electron-deficient nature enhances electrophilic interactions .
-
Molecular Docking : Simulates binding to neurotransmitter receptors (e.g., MAO enzymes) using PyMOL or AutoDock. The isopropyl groups influence steric hindrance and hydrophobic interactions .
-
MD Simulations : Models solvation effects in biological membranes (e.g., lipid bilayers) to predict pharmacokinetics .
- Data Table :
| Computational Tool | Application |
|---|---|
| Gaussian 16 | DFT for electronic properties |
| AutoDock Vina | Receptor-ligand docking |
| GROMACS | Molecular dynamics |
Q. How do solvent polarity and temperature influence the regioselectivity of nucleophilic additions to the alkyne group in This compound?
- Methodological Answer :
- Polar Solvents (e.g., water, DMSO): Stabilize transition states for anti-Markovnikov additions via hydrogen bonding.
- Nonpolar Solvents (e.g., hexane): Favor Markovnikov additions due to reduced solvation of intermediates .
- Temperature Effects : Lower temperatures (<0°C) slow reaction kinetics, improving selectivity for terminal alkyne functionalization .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported reaction yields for This compound synthesis across studies?
- Critical Analysis :
- Catalyst Variability : Pd/NiO (95% yield ) vs. traditional alkylation (60–70% yield ) suggests catalyst choice is critical.
- Purification Methods : Column chromatography vs. distillation impacts purity and reported yields.
- Recommendation : Standardize protocols using Pd/NiO under hydrogen atmospheres for reproducibility .
Key Physical-Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHN | |
| Molecular Weight | 153.26 g/mol | |
| IUPAC InChIKey | ILBIXZPOMJFOJP-UHFFFAOYSA-N | |
| CAS Registry Number | 7223-38-3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
